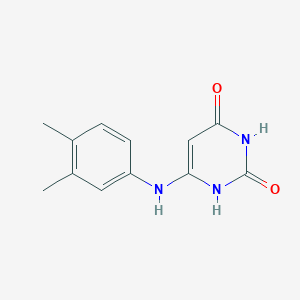

6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione

CAS No.: 41648-10-6

Cat. No.: VC13314092

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41648-10-6 |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C12H13N3O2/c1-7-3-4-9(5-8(7)2)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17) |

| Standard InChI Key | DXOQUXIEIBVQHC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)C |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)C |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a pyrimidine-2,4-dione backbone substituted at the 6-position with a 3,4-dimethylanilino group. The pyrimidine ring adopts a planar conformation, with conjugated double bonds contributing to its aromaticity. The 3,4-dimethylanilino moiety introduces steric bulk and hydrophobicity, which may influence binding interactions with biological targets. Key structural attributes include:

| Property | Value |

|---|---|

| CAS No. | 41648-10-6 |

| IUPAC Name | 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione |

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| InChI Key | Not Provided |

| Canonical SMILES | CC1=C(C=C(C=C1)N)C2=CC(=O)NC(=O)N2 |

The 3,4-dimethyl substitution on the aniline ring distinguishes this compound from analogs with 3,5-dimethyl groups, altering electronic and steric properties.

Electronic and Steric Effects

The electron-donating methyl groups at the 3- and 4-positions of the aniline ring enhance the nucleophilicity of the anilino nitrogen, potentially facilitating hydrogen bonding with biological targets. Computational studies suggest that the dimethyl groups create a hydrophobic pocket, which may improve binding affinity to enzymes such as kinases or viral reverse transcriptases .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione typically involves condensation reactions between substituted anilines and pyrimidine precursors. A generalized route includes:

-

Formation of the Pyrimidine Core: Reacting 3,4-dimethylaniline with a pyrimidine-2,4-dione derivative under basic conditions.

-

N-Alkylation (Optional): Introducing substituents at the N-1 position using alkyl halides or other electrophiles.

-

Purification: Column chromatography or recrystallization to isolate the final product.

For example, in a modified procedure adapted from HIV inhibitor syntheses, 5-ethyl-6-(3,5-dimethylphenylthio)-2,4(1H,3H)-pyrimidinedione reacts with bromomethylcyclopropane in dimethylformamide (DMF) under catalytic lithium iodide to yield cyclopropylmethyl-substituted analogs . While this method targets 3,5-dimethyl analogs, analogous strategies could be applied to 3,4-dimethyl derivatives by substituting the aniline precursor.

Reaction Optimization

Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reduce reaction times. Catalysts such as lithium iodide accelerate alkylation steps, while sodium bicarbonate acts as a base to deprotonate the pyrimidine ring, facilitating nucleophilic attack .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), attributed to hydrogen-bonding interactions between the pyrimidine carbonyl groups and solvent molecules. In aqueous solutions, solubility is limited (<1 mg/mL), necessitating organic solvents for in vitro assays. Stability studies indicate degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions, with optimal stability observed at neutral pH.

Spectroscopic Characterization

-

NMR: NMR spectra typically show singlet peaks for the methyl groups (δ 2.2–2.3 ppm) and aromatic protons (δ 6.7–7.0 ppm). The NH protons of the pyrimidine ring appear as broad singlets near δ 9.0 ppm .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 231.25, consistent with the molecular formula.

Research Gaps and Future Directions

Unanswered Questions

-

Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) properties.

-

Toxicity: Preliminary cytotoxicity assays are lacking, hindering progression to in vivo studies.

-

Target Identification: The compound’s precise biological targets remain unvalidated.

Recommended Studies

-

Kinase Profiling: Screen against eEF-2K and related kinases to confirm inhibitory activity.

-

Antiviral Assays: Evaluate efficacy against HIV-1/2 and other RNA viruses.

-

ADME-Tox Studies: Assess metabolic stability and organ toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume